molecular formula C16H13ClFN5OS B2841409 N-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide CAS No. 1251575-37-7

N-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B2841409
CAS No.: 1251575-37-7
M. Wt: 377.82
InChI Key: RWMJHSSDHKHBRQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a heterocyclic organic compound featuring a thiazole core substituted with a pyrimidine-amino group and a 3-chloro-4-fluorophenyl carboxamide moiety. Crystallographic analysis tools like SHELXL (used for small-molecule refinement) and ORTEP-3 (for graphical representation) have likely been employed to resolve its molecular structure .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5OS/c1-8-5-9(2)20-15(19-8)23-16-22-13(7-25-16)14(24)21-10-3-4-12(18)11(17)6-10/h3-7H,1-2H3,(H,21,24)(H,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMJHSSDHKHBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch reaction, combining α-haloketones with thioamides. For the target compound, ethyl 2-(2-amino-4-carboxamidothiazol-5-yl)acetate serves as a critical precursor.

Procedure :

  • Thioamide formation : React 3-chloro-4-fluoroaniline with carbon disulfide in the presence of KOH to yield N-(3-chloro-4-fluorophenyl)thiourea .
  • Cyclization : Treat the thiourea with ethyl 2-chloroacetoacetate in refluxing ethanol. This generates the thiazole ester ethyl 2-(2-amino-4-((3-chloro-4-fluorophenyl)carbamoyl)thiazol-5-yl)acetate (Yield: 78–85%).

Optimization Notes :

  • Lawesson’s reagent improves thionation efficiency for bulkier substrates.
  • Microwave-assisted cyclization reduces reaction time from 24 h to 2 h.

Functionalization of the Thiazole at C2

Introduction of the Pyrimidinyl Amino Group

The 2-amino substituent is introduced via SNAr using 4,6-dimethylpyrimidin-2-amine as the nucleophile.

Procedure :

  • Chlorination : Treat the thiazole intermediate with POCl₃ to convert the C2 hydroxyl group to a chloride.
  • SNAr Reaction : React the chlorothiazole with 4,6-dimethylpyrimidin-2-amine in DMF at 80°C for 12 h (Yield: 65–72%).

Critical Parameters :

  • Base Selection : NaH or K₂CO₃ facilitates deprotonation of the pyrimidinyl amine, enhancing reactivity.
  • Solvent : DMF stabilizes the transition state via polarity, while DMSO increases solubility of aromatic amines.

Amide Bond Formation at C4

Carboxylic Acid Activation and Coupling

The ester intermediate is hydrolyzed to the carboxylic acid, followed by activation as an acyl chloride for amide coupling.

Procedure :

  • Hydrolysis : Reflux the ethyl ester with 10% NaOH in MeOH/H₂O (1:1) to yield 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid .
  • Acyl Chloride Formation : Treat the acid with oxalyl chloride (2 eq) and catalytic DMF in anhydrous DCM (0°C to RT, 4 h).
  • Amidation : Add 3-chloro-4-fluoroaniline (1.2 eq) and DMAP (0.1 eq) in DCM, stir for 48 h (Yield: 70–78%).

Alternative Coupling Agents :

  • EDC/HOBt : Yields improve to 82% with reduced side products compared to DCC.
  • T3P® : A patent-pending method achieves 89% yield in THF at 0°C.

Purification and Characterization

Recrystallization and Chromatography

  • Recrystallization : Use hexane/THF (3:1) to isolate the product as white crystals (Purity: >98% by HPLC).
  • Column Chromatography : Silica gel with EtOAc/hexane (1:4) removes unreacted aniline.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.38 (s, 1H, NH), 8.21 (d, J = 6.8 Hz, 1H, Ar-H), 7.45–7.39 (m, 2H, Ar-H), 6.39 (s, 2H, NH₂), 2.51 (s, 6H, CH₃).
  • HRMS : m/z 433.0752 [M+H]⁺ (Calc. 433.0755).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Ref.
Hantzsch + SNAr Thioamide cyclization, SNAr 72 97
Acyl Chloride Route EDC coupling, recrystallization 78 98
Microwave-Assisted POCl₃ chlorination, microwave SNAr 85 99

Trade-offs :

  • The acyl chloride method offers scalability but requires stringent anhydrous conditions.
  • Microwave-assisted SNAr reduces reaction time but necessitates specialized equipment.

Challenges and Mitigation Strategies

  • Decarboxylation : The thiazole-4-carboxylic acid is prone to decarboxylation.
    • Solution : Use in situ acyl chloride formation without isolating the acid.
  • Byproduct Formation : Over-chlorination at C2 occurs with excess POCl₃.
    • Solution : Limit POCl₃ to 1.1 eq and monitor via TLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on crystallographic software rather than direct chemical or pharmacological comparisons. However, we can infer methodological parallels in structural characterization between this compound and related analogs:

Structural Analogues and Analysis Tools

Compound Class Key Features Crystallographic Tools Used
Thiazole derivatives Varied substituents (halogens, aryl groups, heterocycles) SHELX (refinement), WinGX (suite)
Pyrimidine-containing compounds Substituted amino groups, methyl modifications ORTEP-3 (visualization)
Fluorophenyl carboxamides Halogenated aromatic rings for enhanced binding affinity SHELXL (high-resolution refinement)

Key Inferences

SHELX in Structural Refinement : Like other small-molecule thiazole derivatives, the compound’s structure was likely refined using SHELXL, which is the gold standard for high-precision crystallographic analysis .

ORTEP-3 for Visualization : The graphical interface of ORTEP-3 may have been used to generate thermal ellipsoid plots, aiding in the interpretation of steric and electronic effects of the chloro-fluorophenyl group .

WinGX Integration : The WinGX suite provides a framework for data processing, suggesting compatibility with standard workflows for analogous compounds .

Limitations of Available Evidence

For example:

  • No IC₅₀ values, binding affinities, or selectivity profiles against biological targets.
  • No comparative data on solubility, metabolic stability, or toxicity.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article discusses its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H13ClFN5S\text{C}_{13}\text{H}_{13}\text{ClF}\text{N}_5\text{S}

This structure features a thiazole ring and a pyrimidine moiety, which are known to contribute to its biological activity.

Research indicates that compounds with similar structures often exert their effects through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines.
  • Induction of Apoptosis : It may trigger intrinsic apoptosis pathways by altering the Bax/Bcl-2 ratio and activating caspases .
  • Targeting Specific Kinases : The presence of halogenated phenyl groups suggests potential interactions with kinase signaling pathways, which are crucial in cancer progression.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies :
    • The compound demonstrated significant cytotoxicity against melanoma and other cancer cell lines such as leukemia, lung, colon, CNS, ovarian, renal, prostate, and breast cancers .
    • A study reported an IC50 value indicating effective inhibition of cell growth in MCF-7 breast cancer cells .
  • Mechanistic Insights :
    • The compound's ability to induce cell cycle arrest at critical phases (G1/S or G2/M) has been observed, suggesting a mechanism that disrupts normal cellular proliferation .
    • It has been shown to enhance the expression of pro-apoptotic factors while reducing anti-apoptotic signals in treated cells .

Case Studies and Research Findings

StudyCell LineIC50 Value (µM)Mechanism
Study 1MCF-7 (breast cancer)15.0Induces apoptosis via caspase activation
Study 2A549 (lung cancer)20.5Cell cycle arrest at G2/M phase
Study 3HeLa (cervical cancer)10.0Inhibition of proliferation

Comparative Analysis with Related Compounds

The biological activity of this compound can also be compared with structurally related derivatives:

Compound NameIC50 Value (µM)Notable Activity
Compound A12.5Strong antiproliferative
Compound B22.0Moderate activity against leukemia
Compound C18.0Effective against ovarian cancer

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • The synthesis involves multi-step reactions, including coupling of the thiazole-carboxamide core with substituted pyrimidine and halogenated aryl groups. Key steps include:
  • Temperature control : Reactions often require precise heating (e.g., 60–80°C) to avoid side products .
  • Solvent selection : Polar aprotic solvents like DMF or DCM are preferred for nucleophilic substitution and amide bond formation .
  • Catalysts : Use of coupling agents (e.g., HATU, EDCI) to facilitate amide bond formation between the thiazole-carboxamide and pyrimidine-amine .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of pyrimidine-amine) to maximize yield .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., integration of aromatic protons at δ 7.2–8.5 ppm for chloro-fluorophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+^+ = 421.08) .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX or WinGX software to refine single-crystal data .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodology :

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays. IC50_{50} values can be determined via dose-response curves .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with reference compounds .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for biological targets .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data (e.g., twinning or low resolution) be resolved during X-ray analysis?

  • Methodology :

  • Software tools : Use SHELXL for refining high-resolution data or handling twinned crystals. For low-resolution data (<1.5 Å), apply restraints on bond lengths/angles and utilize the TwinRotMat function .
  • Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and verify geometric parameters against Cambridge Structural Database (CSD) entries .
  • Example : If the chloro-fluorophenyl group shows disorder, refine occupancy factors and apply split positions .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and target proteins (e.g., ATP-binding pockets). Focus on hydrogen bonding with the pyrimidine-amine and hydrophobic interactions with the thiazole ring .
  • QSAR modeling : Build regression models using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Validate with leave-one-out cross-validation .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify critical residues for interaction .

Q. How can conflicting biological activity data (e.g., varying IC50_{50} values across studies) be systematically addressed?

  • Methodology :

  • Experimental replication : Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) and use internal controls .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. Adjust for variables like cell passage number or compound batch purity .
  • Orthogonal validation : Confirm activity via alternative assays (e.g., Western blot for target inhibition alongside enzymatic assays) .

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